
4,4-Dimethyloxetane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyloxetane-2-carboxylic acid is a cyclic ether with a four-membered ring structure, containing three carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyloxetane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,4-dimethyl-1,3-dioxane with a strong acid, which induces ring closure to form the oxetane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and automated control to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethyloxetane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the oxetane ring and the carboxylic acid functional group.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyloxetane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including its role as a precursor in drug synthesis, is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyloxetane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The oxetane ring’s strain energy makes it reactive, facilitating ring-opening reactions that can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyloxetane: Another cyclic ether with similar structural features but different reactivity and applications.
4,4-Dimethyloxazoline: A related compound with an oxazoline ring, used in different chemical contexts.
Uniqueness: 4,4-Dimethyloxetane-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C6H10O3 |
|---|---|
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
4,4-dimethyloxetane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-4(9-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
BHRBSZPQHIDCSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(O1)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



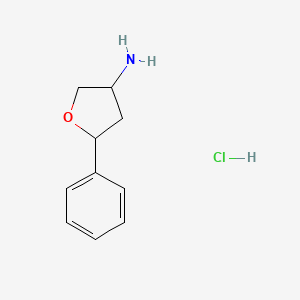
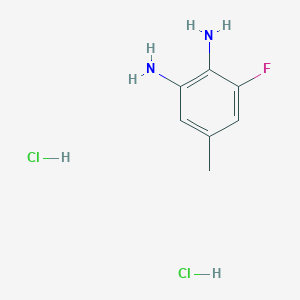

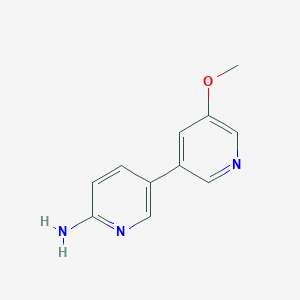

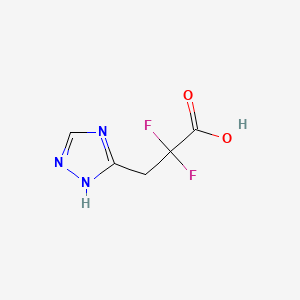
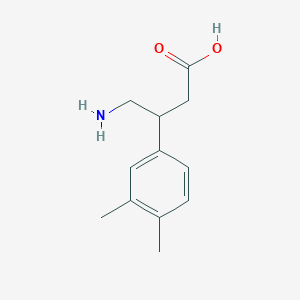
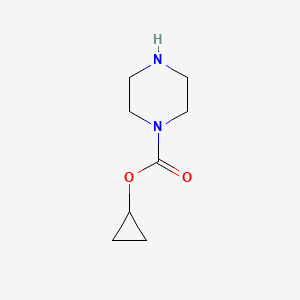
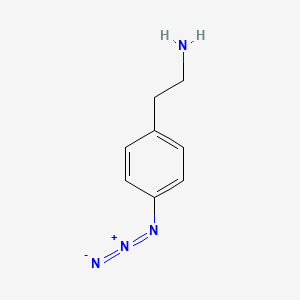

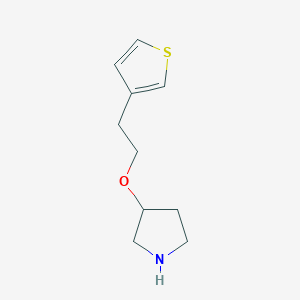
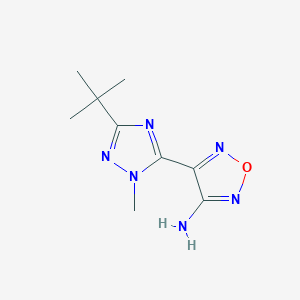
![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
